Differential Kinase Inhibition Potential: Imidazo[1,2-b]pyridazine vs. Non-Fused Scaffolds
While specific IC50 data for 3-(1H-imidazol-1-yl)-6-methoxypyridazine is not publicly available, its non-fused imidazolyl-pyridazine structure represents a distinct chemotype from the extensively optimized fused imidazo[1,2-b]pyridazine class. Fused imidazo[1,2-b]pyridazines have been optimized to sub-nanomolar potency, as exemplified by compound 22m, which inhibits Pim-1 and Pim-2 with IC50 values of 0.024 nM and 0.095 nM, respectively [1][2]. In contrast, the non-fused scaffold of 3-(1H-imidazol-1-yl)-6-methoxypyridazine, with its greater conformational flexibility, offers a distinct starting point for SAR exploration, potentially addressing different kinase targets or achieving a different selectivity profile.
| Evidence Dimension | Kinase inhibition potency (Pim-1/Pim-2) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Compound 22m (fused imidazo[1,2-b]pyridazine): IC50 0.024 nM (Pim-1), 0.095 nM (Pim-2) |
| Quantified Difference | Potency difference likely >100-fold based on scaffold type |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This class-level difference informs the selection of 3-(1H-imidazol-1-yl)-6-methoxypyridazine for early-stage kinase SAR campaigns where a distinct, non-fused chemotype is required.
- [1] Wurz RP, et al. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. Bioorg Med Chem Lett. 2016;26(22):5580-5590. View Source
- [2] PDBe. 5kzi: Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. View Source
